molecular formula C15H11NO B8688641 2-[(4-Methylphenyl)carbonyl]benzonitrile

2-[(4-Methylphenyl)carbonyl]benzonitrile

Cat. No.: B8688641
M. Wt: 221.25 g/mol
InChI Key: XPRGXOQEPPWYAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methylphenyl)carbonyl]benzonitrile (IUPAC name: 4,5-dimethoxy-2-[(4-methylphenyl)carbonyl]benzonitrile) is a benzonitrile derivative featuring a para-methyl-substituted benzoyl group at the 2-position of the benzonitrile ring. Its molecular formula is C₁₆H₁₃NO₃, with a molecular weight of 267.28 g/mol (exact mass: 267.0895) . For instance, molecular docking studies revealed binding energy scores of ≤6.53 kcal mol⁻¹, suggesting moderate affinity for biological targets . It is structurally related to intermediates used in synthesizing angiotensin II receptor antagonists (e.g., losartan) .

Properties

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

2-(4-methylbenzoyl)benzonitrile

InChI

InChI=1S/C15H11NO/c1-11-6-8-12(9-7-11)15(17)14-5-3-2-4-13(14)10-16/h2-9H,1H3

InChI Key

XPRGXOQEPPWYAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-[(4-Methylphenyl)carbonyl]benzonitrile and analogous compounds:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound C₁₆H₁₃NO₃ 4,5-Dimethoxy, (4-methylphenyl)carbonyl 267.28 Moderate protein-ligand binding (ΔG ≤6.53 kcal mol⁻¹); potential bioactive agent
2-(4-Methylphenyl)benzonitrile C₁₄H₁₁N 4-Methylphenyl 193.24 Dihedral angle: 44.6° between rings; used in pharmaceuticals (e.g., losartan synthesis)
2-[4-(Azidomethyl)phenyl]benzonitrile C₁₄H₁₀N₄ Azidomethyl 234.26 Weak C–H⋯C hydrogen bonds; crystal system: monoclinic (P1)
4-[(6-Methyl-2-pyridinyl)carbonyl]benzonitrile C₁₄H₁₀N₂O Pyridinylcarbonyl 222.25 Nonlinear optical (NLO) material; embedded in PVK polymer for optoelectronic applications
4-[(3-Chlorophenyl)carbonyl]benzonitrile C₁₄H₈ClNO 3-Chlorophenylcarbonyl 241.67 Biochemical reagent; potential intermediate in drug synthesis

Structural and Electronic Comparisons

  • Substituent Effects: The carbonyl group in this compound introduces electron-withdrawing effects, enhancing polarity and hydrogen-bonding capacity compared to non-carbonyl analogs like 2-(4-Methylphenyl)benzonitrile . Methoxy groups (4,5-dimethoxy) in the parent compound increase steric bulk and may modulate binding interactions in biological systems, as seen in its docking scores .
  • Crystal Packing :

    • The dihedral angle between aromatic rings in 2-(4-Methylphenyl)benzonitrile (44.6°) is comparable to 2-[4-(Azidomethyl)phenyl]benzonitrile (46.41°) , suggesting similar torsional flexibility. Both exhibit weak intermolecular interactions (π-π stacking or C–H⋯C bonds), influencing solubility and crystallinity.
  • Optoelectronic Properties :

    • Compounds like 4-[(6-Methyl-2-pyridinyl)carbonyl]benzonitrile are designed for NLO applications due to their conjugated π-systems and electron-accepting benzonitrile moieties, contrasting with the bioactive focus of this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.